Computational ADME Profiling: Predicted High Intestinal Absorption and Moderate Blood-Brain Barrier Permeability
In silico ADME predictions indicate that this compound possesses high human intestinal absorption (score: 1.0) and moderate blood-brain barrier permeability (score: 0.9385), while being predicted as a non-substrate for P-glycoprotein (score: 0.6794). These computed parameters distinguish it from the acetamide analog (CAS 21312-10-7), which has lower lipophilicity (LogP approximately 1.2 vs. estimated >3 for the target compound) and reduced brain penetration potential .
| Evidence Dimension | Computational ADME: Human Intestinal Absorption score |
|---|---|
| Target Compound Data | High (1.0) |
| Comparator Or Baseline | N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (CAS 21312-10-7): estimated HIA score <0.8 based on lower LogP |
| Quantified Difference | Estimated difference >0.2 in HIA probability score |
| Conditions | In silico prediction models; computed molecular descriptors |
Why This Matters
Superior predicted intestinal absorption supports oral bioavailability for in vivo studies, reducing formulation complexity and enabling per-oral dosing in preclinical efficacy models.
